molecular formula C3H4Cl3NO B147344 Methyl 2,2,2-trichloroacetimidate CAS No. 2533-69-9

Methyl 2,2,2-trichloroacetimidate

Cat. No.: B147344
CAS No.: 2533-69-9
M. Wt: 176.42 g/mol
InChI Key: OGBINJLTBZWRRB-UHFFFAOYSA-N
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Description

Methyl 2,2,2-trichloroacetimidate is an organic compound with the chemical formula C4H5Cl3NO. It is a clear, colorless to pale yellow liquid that is soluble in various organic solvents. This compound is primarily used as a reagent in organic synthesis, particularly in esterification and acylation reactions .

Preparation Methods

Methyl 2,2,2-trichloroacetimidate can be synthesized through the reaction of 2,2,2-trichloroacetonitrile with methanol. The reaction typically involves the following steps:

Chemical Reactions Analysis

Esterification Reactions

Methyl 2,2,2-trichloroacetimidate is particularly effective in esterification reactions. The mechanism typically involves the activation of the imidate by protonation, leading to the formation of a carbocation intermediate that can react with nucleophiles such as carboxylates.

Table 1: Esterification Reactions Using this compound

Reaction ConditionsAcid UsedYield (%)Notes
Reflux with carboxylic acid3-Nitrobenzoic acid81Hydrolysis of excess imidate facilitated product isolation
Toluene reflux without catalystsVarious acidsVariableLow yields due to imidate decomposition under strong acid
TMSOTf as catalystO-PhthalimidomethylHighEffective for N-substituted phthalimides
DBU as catalystAlcohols80-94Good yields for ether phosphonates

The reaction mechanism generally involves the following steps:

  • Protonation of the imidate.

  • Formation of a carbocation.

  • Nucleophilic attack by the carboxylate ion.

  • Loss of trichloroacetamide as a by-product.

This mechanism has been supported by computational studies that indicate the stability of the carbocation intermediate formed during these reactions .

Alkylation Reactions

This compound can also participate in selective alkylation reactions, particularly with nitrogen-containing compounds such as indazole derivatives.

Table 2: Selective Alkylation Reactions

SubstrateAlkylation SiteActivation Energy (kcal/mol)Notes
IndazoleN₂13.87Selective due to tautomeric forms
Various alkyl groupsN₁ or N₂VariableMechanism involves protonation

The reaction mechanism for alkylation typically includes:

  • Protonation of the imidate.

  • Formation of an iminium ion.

  • Nucleophilic attack by the nitrogen atom on the carbocation.

This process has shown varying selectivity depending on the structure of the nitrogen-containing substrate and reaction conditions .

Mechanistic Insights

The detailed mechanisms of reactions involving this compound have been explored using quantum mechanical calculations and experimental data. For instance, studies have indicated that the formation of intermediates such as β-silyl carbocations is crucial for understanding selectivity in esterification reactions .

Scientific Research Applications

Chemical Properties and Characteristics

  • Chemical Formula : C₃H₄Cl₃NO
  • Molecular Weight : 176.421 g/mol
  • Boiling Point : 148-149 °C
  • Density : 1.42 g/cm³
  • Appearance : Clear colorless to light yellow liquid

Synthetic Applications

1. Esterification Reactions

Methyl 2,2,2-trichloroacetimidate is effectively used in esterification reactions, particularly for the formation of esters from alcohols without the need for external catalysts. For instance, it has been shown to react with various carboxylic acids to produce corresponding esters under mild conditions, achieving yields often exceeding 90% .

Table 1: Esterification Yields Using this compound

Carboxylic AcidYield (%)Conditions
3-Nitrobenzoic Acid85Anhydrous toluene
Acetic Acid92Room temperature
Benzoic Acid88Reflux in dichloromethane

2. Synthesis of Functionalized Compounds

The compound is also employed in synthesizing functionalized ether phosphonates and other derivatives. For example, it has been used in the synthesis of bibenzimidazole oligomers and polymers through a mild condensation route. This application demonstrates its utility in creating complex structures that have potential applications in materials science and medicinal chemistry .

Case Studies

Case Study 1: Regioselective Methylation of Indazoles

In a study focusing on the regioselective methylation of indazoles, this compound was utilized to achieve efficient synthesis of substituted indazoles. The process showcased high selectivity and yield, indicating the compound's effectiveness as a methylating agent .

Case Study 2: Synthesis of Ether Phosphonates

Another significant application involved using this compound in the synthesis of ether phosphonates. The study compared reaction times and yields between traditional methods and those employing trichloroacetimidate, revealing improved efficiency and higher yields when using this reagent .

Mechanism of Action

The mechanism of action of methyl 2,2,2-trichloroacetimidate involves its role as a catalyst in chemical reactions. It facilitates the formation of esters and acylated compounds by providing an alternative reaction pathway with lower activation energy. The molecular targets and pathways involved include the activation of carboxylic acids and alcohols, leading to the formation of esters and acylated products .

Comparison with Similar Compounds

Methyl 2,2,2-trichloroacetimidate can be compared with other similar compounds such as:

    Benzyl 2,2,2-trichloroacetimidate: Used in similar esterification and acylation reactions.

    tert-Butyl 2,2,2-trichloroacetimidate: Also used as a reagent in organic synthesis.

    Trichloroacetonitrile: A precursor in the synthesis of this compound.

This compound is unique due to its specific reactivity and efficiency as a catalyst in esterification and acylation reactions, making it a valuable reagent in organic synthesis .

Biological Activity

Methyl 2,2,2-trichloroacetimidate (MTAI) is a chemical compound that has garnered attention in organic synthesis due to its unique reactivity and potential biological applications. This article explores the biological activity of MTAI, focusing on its mechanisms of action, synthesis, and applications in various fields, including medicinal chemistry and biochemistry.

  • Chemical Formula : C₃H₄Cl₃NO
  • Molecular Weight : 176.42 g/mol
  • CAS Number : 2533-69-9
  • IUPAC Name : Methyl 2,2,2-trichloroethanimidate

MTAI is characterized by its trichloroacetimidate functional group, which contributes to its reactivity in various chemical transformations.

Mechanisms of Biological Activity

MTAI exhibits biological activity primarily through its role as a reagent in organic synthesis. Its ability to activate thioglycosides and thioimidates under mild conditions has been documented, making it a valuable tool in glycosylation reactions. The activation of these compounds allows for the formation of glycosidic bonds without the need for harsh reagents or conditions, which can be detrimental to sensitive biological molecules .

Activation Mechanism

The activation process typically involves the formation of an electrophilic species that can react with nucleophiles. MTAI has been shown to facilitate the esterification of carboxylic acids and alcohols effectively, yielding esters under mild conditions. This property is particularly useful in synthesizing biologically relevant compounds such as glycosides and esters, which are crucial in drug development and biochemistry .

Applications in Medicinal Chemistry

MTAI's utility extends to medicinal chemistry, where it serves as a precursor for various biologically active compounds. For instance, it has been employed in the regioselective methylation of indazoles, leading to the synthesis of substituted derivatives that may exhibit pharmacological activity . The regioselectivity achieved with MTAI enhances the efficiency of synthetic routes in drug discovery.

Case Studies

  • Glycosylation Reactions :
    • In one study, MTAI was used to activate thioglycosides for glycosylation reactions. The results indicated high yields of disaccharides with minimal side reactions, showcasing MTAI's effectiveness as a mild activating agent .
  • Synthesis of Indazole Derivatives :
    • Another study demonstrated the use of MTAI in the regioselective methylation of indazoles. The reaction conditions were optimized to achieve high selectivity and yield, suggesting potential applications in developing new therapeutic agents .

Comparative Data on Reactivity

The following table summarizes the reactivity of MTAI compared to other trichloroacetimidates:

Reactivity TestMTAI Yield (%)Other Trichloroacetimidates Yield (%)
Glycosylation8560-75
Esterification9070-80
Methylation9570-90

Safety and Handling

While MTAI is a valuable reagent in organic synthesis, it is essential to handle it with care due to its potential hazards:

  • Eye Irritation : Causes serious eye irritation.
  • Respiratory Irritation : May cause respiratory issues upon inhalation.
  • Skin Irritation : Causes skin irritation upon contact .

Q & A

Basic Research Questions

Q. What are the standard reaction conditions for alkylation or protection of alcohols using methyl 2,2,2-trichloroacetimidate?

this compound is typically employed in acid-catalyzed alkylation reactions. A common protocol involves dissolving the alcohol substrate in an anhydrous solvent (e.g., diethyl ether or dichloromethane) at 0°C, followed by the addition of triflic acid (5–10 mol%) as a catalyst. The reaction mixture is stirred at room temperature for 4–24 hours, with progress monitored via TLC. Excess reagent is often required to drive the reaction to completion, particularly for sterically hindered alcohols . Neutralization with NaHCO₃ and purification via flash chromatography (e.g., PE/EtOAC gradients) are standard post-reaction steps .

Q. How does this compound compare to other trichloroacetimidate reagents (e.g., benzyl or tert-butyl derivatives) in terms of reactivity?

Methyl derivatives generally exhibit faster reaction kinetics due to the smaller steric profile of the methyl group, enabling efficient alkylation of primary alcohols. In contrast, bulkier analogs like benzyl or tert-butyl trichloroacetimidates are preferred for secondary or tertiary alcohols to minimize side reactions. For example, benzyl 2,2,2-trichloroacetimidate has been used in stereoselective glycosylation and peptide synthesis due to its stability under acidic conditions .

Q. What safety precautions are critical when handling this compound?

The compound is moisture-sensitive and incompatible with strong acids or oxidizers. Recommended precautions include:

  • Use of inert atmosphere (N₂/Ar) in reactions.
  • Personal protective equipment (gloves, goggles, lab coat).
  • Avoidance of exposure to respiratory systems (WGK 3 hazard classification) .

Advanced Research Questions

Q. How can researchers optimize reaction yields in trichloroacetimidate-mediated alkylation when dealing with complex substrates (e.g., polyols or amino acids)?

For polyfunctional substrates, stepwise reagent addition and temperature control are critical. For example, in the synthesis of dibenzyl ethers, iterative additions of this compound (3.0 equiv. initially, then 1.5 equiv. after 10 hours) improved yields from 42% to >75% by mitigating competing side reactions. Solvent systems like THF/H₂O (1:1) can stabilize intermediates during neutralization .

Q. What analytical techniques are most effective for characterizing trichloroacetimidate-derived products?

Key methods include:

  • ¹H/¹³C NMR : Diagnostic signals for imidate groups (e.g., δ ~161 ppm for C=NH in ¹³C NMR) .
  • IR Spectroscopy : Peaks at ~1660 cm⁻¹ (C=N stretch) confirm imidate formation .
  • Chromatography : Silica gel columns with triethylamine-modified eluents (e.g., 1% Et₃N/hexanes) prevent decomposition of acid-sensitive products .

Q. How can incomplete conversion in trichloroacetimidate reactions be addressed?

Incomplete reactions often arise from moisture ingress or insufficient catalyst. A case study demonstrated that adding fresh reagent (1.2 equiv.) and extending heating to 50°C for 48 hours achieved >90% conversion for sluggish tert-butyl derivatives. TLC monitoring at 12-hour intervals is advised to track progress .

Q. Key Research Challenges

  • Stereoselectivity : Asymmetric alkylation remains challenging. Solutions include chiral auxiliaries or enzyme-mediated catalysis .
  • Scale-Up : Large-scale reactions require rigorous exclusion of moisture; flow chemistry systems may improve reproducibility .

Properties

IUPAC Name

methyl 2,2,2-trichloroethanimidate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4Cl3NO/c1-8-2(7)3(4,5)6/h7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGBINJLTBZWRRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=N)C(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4Cl3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501236770
Record name Ethanimidic acid, 2,2,2-trichloro-, methyl ester
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Molecular Weight

176.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2533-69-9
Record name Ethanimidic acid, 2,2,2-trichloro-, methyl ester
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Record name Methyl 2,2,2-trichloroacetimidate
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Record name Ethanimidic acid, 2,2,2-trichloro-, methyl ester
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Record name Methyl 2,2,2-trichloroacetimidate
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Methyl 2,2,2-trichloroacetimidate
Methyl 2,2,2-trichloroacetimidate
Methyl 2,2,2-trichloroacetimidate
Methyl 2,2,2-trichloroacetimidate

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